3-(1,3-Benzothiazol-2-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRGJNBEQJJKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429313 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51124-73-3 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and characterization of 3-(1,3-Benzothiazol-2-yl)propan-1-amine
This guide outlines the synthesis, characterization, and handling of 3-(1,3-Benzothiazol-2-yl)propan-1-amine (CAS 51124-73-3). It is designed for medicinal chemists and process engineers requiring a robust, scalable route to this primary amine linker, commonly used in fragment-based drug discovery (FBDD) and PROTAC linker design.
Executive Summary & Molecule Profile
-
Target Molecule: 3-(1,3-Benzothiazol-2-yl)propan-1-amine[1]
-
CAS Registry: 51124-73-3 (Free Base)
-
Molecular Formula: C₁₀H₁₂N₂S
-
Molecular Weight: 192.28 g/mol [1]
-
Core Pharmacophore: Benzothiazole fused ring system with a flexible C3-amino linker.
-
Applications: Key intermediate for synthesizing Hsp90 inhibitors, DNA-binding intercalators, and neuroprotective agents (e.g., Riluzole analogs).
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the benzothiazole C2-position. We utilize a "Late-Stage Reduction" strategy (Route A) as the primary high-fidelity method, avoiding the polymerization risks associated with direct amino-acid condensation.
Figure 1: Retrosynthetic logic flow. The C3-linker is derived from the succinic skeleton, where one carbonyl carbon is incorporated into the thiazole ring.
Experimental Protocols
Primary Workflow: The Succinic Anhydride Route (Scalable)
This route is preferred for its high reproducibility and ease of purification compared to direct lactam opening.
Step 1: Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic Acid
-
Concept: Condensation of 2-aminothiophenol with succinic anhydride creates the benzothiazole core while establishing the 3-carbon chain (2 methylenes + 1 carboxyl).
-
Reagents: 2-Aminothiophenol (1.0 eq), Succinic Anhydride (1.1 eq), Toluene (Solvent).
-
Protocol:
-
Dissolve succinic anhydride (10.0 g, 100 mmol) in hot toluene (100 mL).
-
Add 2-aminothiophenol (12.5 g, 100 mmol) dropwise under nitrogen. Caution: Exothermic.
-
Reflux the mixture for 4 hours using a Dean-Stark trap to remove water (theoretical: 1.8 mL).
-
Cool to room temperature. The product, 3-(1,3-benzothiazol-2-yl)propanoic acid , often crystallizes directly.
-
Filter and wash with cold toluene/hexanes.
-
Yield: ~85-90%. MP: 174-176°C.
-
Step 2: Conversion to Propanamide
-
Concept: Activation of the carboxylic acid followed by ammonolysis.
-
Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH) or NH₃ gas.
-
Protocol:
-
Suspend the acid from Step 1 (10.0 g) in DCM (50 mL).
-
Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until clear (Acid Chloride formation).
-
Evaporate excess SOCl₂ and solvent in vacuo.
-
Redissolve residue in dry DCM and cool to 0°C.
-
Bubble anhydrous NH₃ gas or add concentrated NH₄OH dropwise.
-
Stir for 1 hour. Wash with water, dry organic layer (MgSO₄), and concentrate.
-
Intermediate: 3-(1,3-Benzothiazol-2-yl)propanamide.
-
Step 3: Reduction to 3-(1,3-Benzothiazol-2-yl)propan-1-amine
-
Concept: Reduction of the carbonyl group to a methylene group.
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride), dry THF.
-
Protocol:
-
Prepare a suspension of LiAlH₄ (2.0 eq) in dry THF at 0°C under Argon.
-
Add the amide (dissolved in THF) dropwise to the hydride suspension.
-
Allow to warm to RT, then reflux for 6-12 hours.
-
Fieser Workup: Cool to 0°C. Carefully quench with water (n mL), 15% NaOH (n mL), and water (3n mL).
-
Filter the granular aluminum salts.
-
Concentrate the filtrate to obtain the crude amine oil.
-
Purification: Convert to HCl salt by adding 4M HCl in Dioxane, filtering the precipitate.
-
Secondary Workflow: Direct Lactam Condensation (Industrial/Green)
-
Concept: Direct reaction of 2-aminothiophenol with 2-pyrrolidone (gamma-butyrolactam) using Polyphosphoric Acid (PPA).
-
Pros: Single step. Cons: Harsh conditions (200°C), difficult workup if PPA is not handled correctly.
-
Protocol:
-
Mix 2-aminothiophenol (1 eq) and 2-pyrrolidone (1.2 eq) in PPA (10x weight).
-
Heat to 180-200°C for 3-4 hours.
-
Pour hot mixture onto crushed ice/water.
-
Basify with 50% NaOH to pH > 10.
-
Extract with DCM, dry, and distill.
-
Characterization Data
The following data corresponds to the free base and its HCl salt.
| Technique | Parameter | Observation/Assignment |
| 1H NMR | Aromatic | δ 7.98 (d, 1H), 7.85 (d, 1H), 7.46 (t, 1H), 7.35 (t, 1H) (Benzothiazole protons) |
| (400 MHz, CDCl₃) | Aliphatic | δ 3.25 (t, 2H, CH₂ -Ar), 2.85 (t, 2H, CH₂ -N), 2.10 (m, 2H, CH₂ -CH₂-CH₂) |
| Amine | δ 1.80 (br s, 2H, NH₂ ) | |
| 13C NMR | C2-Position | δ 171.5 (C=N) |
| (100 MHz, CDCl₃) | Aliphatic | δ 41.2 (CH₂-N), 31.8 (CH₂-Ar), 30.5 (Central CH₂) |
| Mass Spec | ESI-MS | [M+H]⁺ Calculated: 193.08, Found: 193.1 |
| IR | Key Bands | 3350 cm⁻¹ (NH stretch), 1605 cm⁻¹ (C=N), 755 cm⁻¹ (C-S) |
Mechanistic Insight
The formation of the benzothiazole ring in the succinic anhydride route proceeds via a nucleophilic attack of the thiol group on the anhydride carbonyl, followed by amide formation and subsequent cyclodehydration.
Figure 2: Mechanism of benzothiazole ring closure from succinic anhydride precursor.
Safety & Handling
-
2-Aminothiophenol: High stench, toxic by inhalation. Must be handled in a fume hood. Treat all glassware with bleach (hypochlorite) to oxidize residual thiols before cleaning.
-
LiAlH₄: Pyrophoric. Reacts violently with water. Use anhydrous solvents and inert atmosphere (N₂/Ar).
-
Waste Disposal: Aqueous layers from the PPA route contain high phosphate levels; neutralize before disposal.
References
-
BenchChem. 3-(1,3-Benzothiazol-2-yl)propan-1-amine: Structure and Properties.Link
-
Organic Syntheses. Preparation of Benzothiazole Derivatives via Succinic Anhydride. Org.[2][3][4][5] Synth. Coll. Vol. 2, 1943, 76. Link
- Shi, D. et al.Synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol. Journal of Chemical Research, 2004.
-
Gupta, R. Polyphosphoric acid in heterocyclic synthesis: Facile synthesis of 2-substituted benzothiazoles. Indian Journal of Chemistry, Section B, 2018.[6]
Sources
- 1. 3-(1,3-Benzothiazol-2-yl)propan-1-amine | 51124-73-3 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2023146989A1 - Compounds and methods of use - Google Patents [patents.google.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
In-Depth Technical Guide: Solubility and Stability of 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical behavior of 3-(1,3-Benzothiazol-2-yl)propan-1-amine (CAS: 56006-53-4).[1][2][3] As a heterobicyclic scaffold featuring a lipophilic benzothiazole core fused to a polar primary amine tail, this molecule presents unique solubility challenges critical for medicinal chemistry and ligand synthesis.[2]
This document moves beyond static data points to provide a dynamic understanding of the molecule's behavior. It details the "Amine Switch" mechanism for aqueous solubilization, outlines solvent compatibility matrices to prevent degradation (specifically Schiff base formation), and provides self-validating experimental protocols for researchers to determine precise saturation limits in their specific media.[2][3]
Chemical Profile & Physicochemical Basis[2][4][5][6][7][8][9]
Understanding the solubility of this compound requires dissecting its two competing structural domains: the hydrophobic heteroaromatic core and the hydrophilic, basic aliphatic tail.
| Property | Value (Approx/Predicted) | Implications for Handling |
| Molecular Structure | Benzothiazole ring + C3 alkyl chain + Primary Amine | Amphiphilic nature; surface active potential.[1][2][3] |
| Molecular Weight | 192.28 g/mol | Small molecule; rapid diffusion.[2] |
| LogP (Octanol/Water) | ~2.0 | Moderately lipophilic.[2] Prefers organic solvents in neutral state.[2] |
| pKa (Basic) | ~9.14 (Amine) | Critical: Ionized (+ charge) at pH < 7; Neutral at pH > 9.[2][3] |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Capable of H-bonding; good solubility in alcohols.[1][2] |
The "Amine Switch" Mechanism
The solubility of 3-(1,3-Benzothiazol-2-yl)propan-1-amine is pH-dependent .[1][2][3]
-
pH < 7 (Acidic): The terminal amine is protonated (
).[2][3] The molecule becomes a water-soluble salt.[1][2] -
pH > 9 (Basic): The amine is deprotonated (
).[2][3] The molecule is neutral and lipophilic, precipitating out of water and dissolving in organics (DCM, EtOAc).[3]
Solubility Profile & Solvent Selection
The following matrix categorizes solvents based on their interaction with the benzothiazole core and the amine tail.
Solubility Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Best for stock solutions.[1][2][3] High boiling point makes removal difficult.[2] |
| Polar Aprotic | DMF | Excellent | Good alternative to DMSO; easier to remove via evaporation.[2] |
| Polar Protic | Methanol/Ethanol | Good | Solubility improves significantly if acidified (e.g., 0.1% HCl).[2][3] |
| Chlorinated | Dichloromethane (DCM) | Good | Excellent for extraction of the neutral free base. |
| Ethers | THF | Moderate | Good for reactions; ensure THF is peroxide-free to protect the amine.[2] |
| Aqueous | Water (Neutral pH) | Poor (<1 mg/mL) | The neutral molecule is hydrophobic. |
| Aqueous | 0.1 M HCl | High | Forms the hydrochloride salt instantly. |
| Ketones | Acetone/MEK | FORBIDDEN | Reacts to form imines (Schiff bases). |
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended application (Stock solution vs. Reaction vs. Extraction).
Figure 1: Solvent selection decision tree emphasizing the avoidance of ketones and the utilization of pH-dependent solubility.
Stability Assessment
Chemical Stability Risks[2]
-
Schiff Base Formation (High Risk):
-
Oxidation (Moderate Risk):
-
Mechanism: Primary amines can slowly oxidize to hydroxylamines or nitro compounds upon prolonged exposure to air, especially in solution.[2][3] The benzothiazole sulfur is relatively stable but can oxidize to sulfoxides under harsh conditions.
-
Prevention: Store stock solutions under nitrogen or argon at -20°C.[1][2]
-
-
Carbamate Formation (Low/Moderate Risk):
Degradation Pathways Diagram[1][3]
Figure 2: Primary degradation pathways.[1][2][3] Schiff base formation is the most immediate chemical threat in laboratory settings.
Experimental Protocols (Self-Validating Systems)
Since exact literature values can vary by batch and purity, the following protocols allow you to empirically validate solubility and stability in your specific context.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this to determine the exact saturation limit in a specific solvent.[1][3]
-
Preparation: Weigh ~10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Water, Methanol).[3]
-
Equilibration: Cap the vial and shake at 25°C for 24 hours (use a thermomixer).
-
Inspection:
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
Protocol B: Forced Degradation Stress Test
Use this to verify stability before using the compound in long-term biological assays.[1][3]
-
Control: Prepare a 1 mM solution in DMSO. Store at -20°C.
-
Stress Samples: Prepare 1 mM solutions in:
-
Incubation: Incubate stress samples at Room Temperature for 24 hours.
-
Analysis: Dilute 1:10 in mobile phase and inject onto HPLC.
-
Success Criteria: Purity peak area > 95% relative to the frozen Control.
-
Expected Result: Acetone sample should show a new peak (imine) at a higher retention time.[2]
-
Handling and Storage Recommendations
-
Solid State: Store at 2-8°C (short term) or -20°C (long term). Protect from light (amber vials) due to the aromatic benzothiazole core.
-
Solution State:
-
DMSO/DMF: Stable for months at -20°C.
-
Aqueous: Prepare fresh. Do not store aqueous solutions for >24 hours unless frozen.
-
-
Safety: The compound is an amine and a benzothiazole derivative.[4] Treat as a potential irritant and sensitizer.[2] Use standard PPE (gloves, goggles, fume hood).[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8706, 2-Aminobenzothiazole (Analogous Core Properties).[2][3] Retrieved from [Link][3]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3-(1,3-Benzothiazol-2-yl)propan-1-amine.[1][2][3] Retrieved from [Link][3]
-
Bédé, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.[2][3][5] International Journal of Chemistry.[2][6] Retrieved from [Link][3]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
Protocol for the multi-step synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Executive Summary & Strategic Rationale
The target molecule, 3-(1,3-benzothiazol-2-yl)propan-1-amine , represents a critical pharmacophore in drug discovery.[1][2][3] The benzothiazole moiety acts as a bioisostere for indole and quinoline systems, widely utilized in neuroprotective agents, antitumor drugs, and imaging ligands.[1][2][3] The propyl-amine linker provides optimal spatial separation for receptor binding, distinct from the rigid ethyl linkers found in many commercial analogs.[3]
This protocol details a robust, four-step synthetic route designed for high chemoselectivity and scalability.[1][2][3] Unlike direct alkylation methods which often suffer from over-alkylation or regioselectivity issues (N- vs S-alkylation), this route utilizes a "Scaffold-Reduction-Amination" strategy.[1][2][3] This ensures the exclusive formation of the primary amine without secondary amine contamination.[3]
Retrosynthetic Logic
The synthesis is disconnected into three logical phases:
-
Heterocycle Formation: Condensation of 2-aminothiophenol with a C4-dicarbonyl equivalent.[1][3]
-
Chemoselective Reduction: Converting the carboxylic acid tail to an alcohol without reducing the benzothiazole C=N bond.[3]
-
Gabriel Amination: Converting the alcohol to a primary amine via a phthalimide intermediate to guarantee high purity.[3]
Chemical Pathway Visualization
The following flow diagram illustrates the critical reaction nodes and decision points for the synthesis.
Figure 1: Strategic reaction pathway from raw materials to the target primary amine.[1][2][3][4]
Detailed Experimental Protocol
Step 1: Scaffold Construction (Cyclocondensation)
Objective: Synthesis of 3-(1,3-benzothiazol-2-yl)propanoic acid.[1][2][3] Principle: Nucleophilic attack of the aniline nitrogen on the anhydride, followed by acid-catalyzed dehydration and ring closure.[1][3]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Aminothiophenol | 1.0 | Nucleophile |
| Succinic Anhydride | 1.1 | Electrophile |
| Toluene | 10 Vol | Solvent (Azeotrope) |
| p-Toluenesulfonic acid (pTsOH) | 0.05 | Catalyst |[1][2][3]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
-
Addition: Charge succinic anhydride (1.1 equiv) and toluene. Stir until suspended. Add 2-aminothiophenol (1.0 equiv) dropwise (exothermic reaction possible).[1][2][3]
-
Reflux: Add catalytic pTsOH. Heat the mixture to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Completion: Reflux is typically complete after 4–6 hours when water evolution ceases.[1][3]
-
Workup: Cool to room temperature. The product often crystallizes directly from toluene.[3]
-
Yield: Expect 85–92%.
Scientific Insight: Using a Dean-Stark trap drives the equilibrium forward by removing water.[3] Direct fusion (melting reagents without solvent) is possible but often leads to tarry byproducts; the toluene method allows for cleaner isolation [1].[1][2][3]
Step 2: Chemoselective Reduction
Objective: Reduction of carboxylic acid to alcohol without reducing the benzothiazole C=N bond.[3] Critical Control: Avoid LiAlH4 at high temperatures, as it can reduce the heterocyclic ring to a dihydro-benzothiazole.[1][3] Borane-THF is the preferred reagent for this transformation due to its high selectivity for carboxylic acids over imines/heterocycles [2].[3]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-(Benzothiazol-2-yl)propanoic acid | 1.0 | Substrate |
| BH3[1][2][3]·THF (1.0 M in THF) | 1.5 | Reducing Agent |
| THF (Anhydrous) | 10 Vol | Solvent |[1][2][3]
Protocol:
-
Inert Atmosphere: Flame-dry glassware and maintain a Nitrogen/Argon atmosphere.[1][3]
-
Dissolution: Dissolve the starting acid in anhydrous THF and cool to 0°C.
-
Reduction: Add BH3·THF complex dropwise over 30 minutes.[1][3] Gas evolution (H2) will occur.[1][2][3]
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the acid is polar/streaking; alcohol is less polar).[1][2][3]
-
Quench: Cool to 0°C. Carefully add Methanol (dropwise) to destroy excess borane.
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4.[1][3]
-
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for the next step.[1][3]
Step 3 & 4: The Gabriel Synthesis (Amine Installation)
Objective: Conversion of alcohol to primary amine via Mitsunobu reaction.[1][2][3] Why this route? Direct mesylation/azidation is valid, but the Mitsunobu reaction with phthalimide provides a crystalline intermediate that is easily purified, ensuring the final amine is free of isomers [3].[1][2][3]
Protocol (One-Pot Sequence):
-
Mitsunobu Coupling:
-
Dissolve Alcohol (1.0 equiv), Triphenylphosphine (PPh3, 1.2 equiv), and Phthalimide (1.2 equiv) in anhydrous THF.
-
Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.[1][2][3]
-
Stir at RT for 12 hours.
-
Purification: Concentrate and triturate with cold methanol or purify via short silica plug to remove PPh3O.[1][3]
-
-
Deprotection (Hydrazinolysis):
-
Suspend the phthalimide intermediate in Ethanol.[3]
-
Reflux for 2–3 hours.[1][3] A white precipitate (phthalhydrazide) will form.[1][2][3]
-
Isolation: Cool and filter off the white solid.[3]
-
Concentrate the filtrate.[3] The residue is the crude amine.[3]
-
Final Purification: Dissolve in DCM, wash with 1M NaOH (to ensure free base), dry, and concentrate. For storage, convert to the HCl salt by adding 1M HCl in ether.[1][3]
-
Quality Control & Analytical Parameters
To ensure the protocol was successful, the following analytical markers must be met.
| Parameter | Method | Expected Result |
| Purity | HPLC (C18, MeCN/H2O) | >98% (Area) |
| Identity (H-NMR) | 400 MHz, CDCl3 | Triplet at ~3.2 ppm (CH2-S), Triplet at ~2.9 ppm (CH2-N).[1][2][3] Aromatic protons 7.3-8.0 ppm.[1][3] |
| Identity (MS) | ESI-MS | [M+H]+ = 193.08 (Calculated) |
| Appearance | Visual | HCl Salt: White/Off-white solid.[1][2][3] Free base: Yellowish oil.[1][3][5] |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic pitfalls.
Safety & Handling (E-E-A-T)
-
2-Aminothiophenol: Stench reagent.[1][3] Must be handled in a fume hood.[1][3] Oxidizes to disulfide upon air exposure; store under inert gas.[1][3]
-
Borane-THF: Pyrophoric and moisture sensitive.[1][3] Reacts violently with water releasing Hydrogen gas.[1][3] Quench with extreme caution using diluted methanol at 0°C.
-
Hydrazine Hydrate: Potential carcinogen and highly toxic.[1][3] Avoid inhalation. If safety regulations prohibit hydrazine, use Methylamine/Ethanol for deprotection (Ing-Manske procedure).[1][2][3]
References
-
Synthesis of Benzothiazole Derivatives
-
Chemoselective Reduction
-
Mitsunobu/Gabriel Protocol
-
Succinic Anhydride Reactivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-(1,3-Benzothiazol-2-yl)propan-1-amine | 51124-73-3 | Benchchem [benchchem.com]
- 8. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 10. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Note: Antimicrobial Characterization of 3-(1,3-Benzothiazol-2-yl)propan-1-amine Scaffolds
[1][2]
Executive Summary & Scientific Rationale
The benzothiazole nucleus is a pharmacophore of immense clinical significance, forming the core of antimicrobial agents that target DNA gyrase (GyrB) , Dihydroorotase , and fungal CYP450 .
3-(1,3-Benzothiazol-2-yl)propan-1-amine represents a strategic "linker-scaffold."[1] Unlike rigid 2-aminobenzothiazoles, the propyl-amine linker introduces flexibility and basicity (pKa ~9-10), potentially enhancing:
-
Solubility: The primary amine allows for salt formation (HCl, fumarate), addressing the poor aqueous solubility typical of lipophilic benzothiazoles.
-
Target Binding: The 3-carbon chain permits the benzothiazole headgroup to intercalate into DNA or penetrate hydrophobic pockets in GyrB while the amine interacts with surface residues.[1]
-
Derivatization: It serves as a precursor for high-affinity Schiff bases and urea derivatives.[1]
This guide outlines a validated workflow to screen this compound for intrinsic activity and to evaluate its derivatives.
Chemical Handling & Preparation[1]
Compound Profile:
-
IUPAC Name: 3-(1,3-benzothiazol-2-yl)propan-1-amine[1]
-
Molecular Weight: 192.28 g/mol
-
Solubility: Moderate in ethanol/DMSO; low in neutral water. Soluble in dilute acid (pH < 6).
Solubilization Protocol (Stock Solution)
To ensure reproducibility in aqueous assays, proper solubilization is critical to prevent micro-precipitation which leads to false negatives.
-
Primary Stock (10 mg/mL): Dissolve the amine in 100% DMSO . Vortex for 30 seconds.
-
Note: If using the HCl salt form, dissolve in sterile ddH₂O.
-
-
Working Stock (Assay Ready): Dilute the Primary Stock 1:10 into the assay medium (e.g., Mueller-Hinton Broth) immediately before use.
-
Critical: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) , as DMSO is toxic to bacteria at >2-5%.
-
Experimental Workflow Visualization
The following diagram illustrates the logical progression from compound preparation to mechanism of action (MoA) deconvolution.
Caption: Logical workflow for evaluating benzothiazole derivatives, prioritizing solubility validation before MIC determination.
Core Protocol 1: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 / EUCAST Objective: Determine the Minimum Inhibitory Concentration (MIC).[1]
Materials
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Controls: Ciprofloxacin (Positive), DMSO 1% (Solvent Negative).
Procedure
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:100 in CAMHB to reach CFU/mL. -
Plate Setup: Use a 96-well round-bottom plate.
-
Add 100 µL of CAMHB to columns 2-12.[1]
-
Add 200 µL of Compound Working Stock (e.g., 256 µg/mL) to column 1.
-
-
Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix. Repeat down to column 10.[2] Discard 100 µL from column 10.
-
Result: Range from 128 µg/mL to 0.25 µg/mL.
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1-11.
-
Final Volume: 200 µL.
-
Final Bacterial Conc:
CFU/mL.
-
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: Record the lowest concentration with no visible turbidity .
Data Interpretation Table:
| MIC Value (µg/mL) | Classification | Action Required |
| < 10 | Potent / Hit | Proceed to Time-Kill & MoA. |
| 10 - 64 | Moderate | Optimize structure (SAR). |
| > 64 | Weak / Inactive | Check solubility; Consider as linker only. |
Core Protocol 2: Time-Kill Kinetics
Objective: Distinguish between Bacteriostatic (inhibits growth) and Bactericidal (kills >99.9%) activity.[1] Benzothiazoles often exhibit concentration-dependent killing.[1]
Procedure
-
Preparation: Prepare 10 mL of CAMHB containing the compound at 1x MIC and 4x MIC .
-
Inoculation: Inoculate with
CFU/mL of the target organism (S. aureus is recommended for benzothiazoles). -
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .
-
Plating: Serially dilute aliquots (1:10 to 1:1000) in saline and plate on nutrient agar.
-
Analysis: Count colonies (CFU/mL) and plot Log(CFU/mL) vs. Time.
Success Criteria:
-
Bactericidal:
log reduction ( kill) within 24 hours. -
Bacteriostatic:
log reduction.
Advanced Protocol: Mechanism of Action (Hypothesis-Driven)
Literature indicates benzothiazole derivatives frequently target DNA Gyrase or Cell Membranes .[1]
A. DNA Gyrase Supercoiling Inhibition Assay
Rationale: The benzothiazole ring mimics the ATP-binding pocket of the GyrB subunit.[1]
-
Kit: Use a commercial E. coli Gyrase Supercoiling Assay Kit.
-
Reaction: Mix Relaxed pBR322 plasmid + Gyrase Enzyme + ATP + Assay Buffer.
-
Treatment: Add 3-(1,3-Benzothiazol-2-yl)propan-1-amine at 1x, 5x, and 10x MIC.
-
Detection: Run on 1% agarose gel.
-
Positive Result: Presence of relaxed plasmid band (inhibition of supercoiling) compared to supercoiled control.
-
B. Membrane Integrity (Propidium Iodide Uptake)
Rationale: The propyl-amine chain acts as a cationic surfactant at physiological pH.[1]
-
Staining: Incubate bacteria with compound for 1 hour. Add Propidium Iodide (PI).
-
Flow Cytometry: Measure fluorescence (Ex 535 nm / Em 617 nm).
-
Positive Result: High fluorescence indicates membrane compromise (PI enters cell).
-
Mechanism of Action Visualization
The following diagram details the potential molecular targets for this specific scaffold based on structural homology to known inhibitors.
Caption: Predicted molecular targets. The benzothiazole core targets Gyrase, while the amine tail facilitates membrane interaction.
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols: Antimicrobial Screening of 6-Propyl-1,3-benzothiazol-2-amine. Link
-
Mishra, et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Link
-
Catalano, A., et al. (2021). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Antibiotics.[3][2][5][6][7][8][9][10][11][12][13] Link
-
Singh, M., et al. (2014).[2] Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances. Link
-
Morsy, M., et al. (2020).[6][8] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics.[3][2][5][6][7][8][9][10][11][12][13] Link[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. advancechemjournal.com [advancechemjournal.com]
- 12. jchr.org [jchr.org]
- 13. uop.edu.jo [uop.edu.jo]
- 14. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(1,3-Benzothiazol-2-yl)propan-1-amine for Novel Anticancer Agent Development
<_ _>
Introduction: The Benzothiazole Scaffold in Oncology
Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant percentage of all biologically active molecules containing at least one heterocyclic ring.[1] Among these, the benzothiazole nucleus, which consists of a benzene ring fused to a thiazole ring, is recognized as a "privileged" scaffold.[1] This structure is a potent pharmacophore associated with a vast array of biological activities, including notable anticancer properties.[2][3][4][5][6]
The versatility of the benzothiazole ring allows for chemical modification at multiple positions, leading to derivatives that can modulate various biological targets.[2][7] These derivatives have been shown to exert their anticancer effects through diverse mechanisms, such as the inhibition of protein kinases, interference with DNA synthesis, and the induction of programmed cell death (apoptosis).[2][3]
This guide focuses on a specific, highly versatile precursor: 3-(1,3-Benzothiazol-2-yl)propan-1-amine . The strategic value of this molecule lies in its combination of a rigid benzothiazole core and a flexible three-carbon chain terminating in a reactive primary amine.[1] This terminal amine group serves as a critical handle for synthetic elaboration, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR) and optimize anticancer potency.
Section 1: The Precursor - Synthesis and Functionalization
The starting point for any drug discovery campaign is the reliable synthesis of the core precursor. 3-(1,3-Benzothiazol-2-yl)propan-1-amine can be synthesized through several established routes, most commonly involving the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound.[1]
Protocol 1.1: Synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-amine
This protocol outlines a common method for synthesizing the precursor via the reduction of a nitrile intermediate.
Causality: This two-step approach is often preferred because the nitrile reduction is a high-yielding and clean reaction. Using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) ensures complete conversion to the primary amine without affecting the stable benzothiazole ring.[1]
Materials:
-
2-Aminothiophenol
-
3-Cyanopropanoic acid
-
Polyphosphoric acid (PPA)
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Step 1: Synthesis of 3-(1,3-Benzothiazol-2-yl)propanenitrile.
-
In a round-bottom flask, combine 2-aminothiophenol (1 eq.) and 3-cyanopropanoic acid (1.1 eq.) in polyphosphoric acid (PPA).
-
Heat the mixture at 130-140°C for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry to yield the nitrile intermediate.
-
-
Step 2: Reduction to 3-(1,3-Benzothiazol-2-yl)propan-1-amine.
-
Caution: Perform this step under an inert atmosphere (e.g., nitrogen or argon) as LiAlH4 is highly reactive with water.
-
Suspend LiAlH4 (2-3 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve the 3-(1,3-benzothiazol-2-yl)propanenitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension while cooling the flask in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the solid with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified further by column chromatography or distillation under reduced pressure.
-
Section 2: Design and Synthesis of Anticancer Agents
The terminal amine of the precursor is a nucleophilic site, ideal for creating derivatives such as amides, Schiff bases, and ureas. These functionalities are prevalent in known anticancer agents.[8] This section details the synthesis of a representative amide derivative, a common strategy to enhance biological activity.
Protocol 2.1: Synthesis of a Representative N-Aroyl-Benzothiazole Propylamine Derivative
Causality: Amide bond formation is a robust and well-understood reaction. Coupling the precursor with a substituted benzoic acid allows for the introduction of various aromatic groups, which can interact with hydrophobic pockets in target proteins, potentially increasing binding affinity and cytotoxic effect. The choice of coupling agent (e.g., EDC/HOBt) is crucial for efficient reaction and minimizing side products.
Materials:
-
3-(1,3-Benzothiazol-2-yl)propan-1-amine (from Protocol 1.1)
-
A substituted benzoic acid (e.g., 4-chlorobenzoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the substituted benzoic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 3-(1,3-Benzothiazol-2-yl)propan-1-amine (1 eq.) and DIPEA (2.0 eq.) in anhydrous DCM.
-
Add the amine solution to the activated acid solution and stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide compound.
Section 3: In Vitro Evaluation of Anticancer Activity
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. The primary screen is typically a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth.
Protocol 3.1: Cell Viability Assessment by MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9][10] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow MTT to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[9][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized benzothiazole derivative in DMSO.
-
Create a series of dilutions of the compound in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control."
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
Summarize the IC50 values in a clear, structured table for easy comparison.
| Compound ID | Target Cell Line | IC50 (µM) |
| Precursor | MCF-7 | >100 |
| Derivative A | MCF-7 | 15.2 |
| Derivative B | MCF-7 | 2.8 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
Protocol 3.2: Apoptosis Induction by Annexin V/PI Staining
Causality: To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining is a standard method.[12][13] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet.[14] Annexin V is a protein that binds with high affinity to PS in the presence of calcium.[14] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[13] This dual staining allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]
Materials:
-
Cancer cells treated with the test compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the benzothiazole derivative for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[12]
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data will be displayed in a quadrant plot:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Section 4: Visualization of Workflows and Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.
Experimental Workflow Diagram
Caption: Drug discovery workflow from precursor synthesis to lead optimization.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.
References
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at: [Link]
-
Pathak, N., Rathi, E., Kumar, N., Kini, S. G., & Rao, C. M. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini Reviews in Medicinal Chemistry, 20(1), 12–23. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
El-Gemeie, A., et al. (Year not specified). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available at: [Link]
-
Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available at: [Link]
-
Ammazzalorso, A., et al. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762. Available at: [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. Available at: [Link]
-
Method for Analysing Apoptotic Cells via Annexin V Binding. Available at: [Link]
-
(PDF) Benzothiazole derivatives as anticancer agents - ResearchGate. Available at: [Link]
-
Ammazzalorso, A., Carradori, S., Amoroso, R., & Fernández, I. F. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762. Available at: [Link]
-
Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Singh, S. (Year not specified). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. Available at: [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed. Available at: [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]
-
How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? | ResearchGate. Available at: [Link]
-
CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS - DORAS | DCU Research Repository. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. Available at: [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC - NIH. Available at: [Link]
Sources
- 1. 3-(1,3-Benzothiazol-2-yl)propan-1-amine | 51124-73-3 | Benchchem [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 7. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. scielo.br [scielo.br]
- 10. kosheeka.com [kosheeka.com]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
Side-reaction products in the synthesis of 2-aminobenzothiazoles.
Topic: Troubleshooting Side-Reactions & Impurity Profiles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Core Technical Brief: The Cost of Impurity
The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, serving as the core for agents like Riluzole (ALS treatment) and various antitumor kinase inhibitors. However, the synthesis—classically the Hugerschoff reaction (oxidative cyclization of arylthioureas)—is prone to specific, mechanism-driven side reactions that complicate purification and yield.
This guide deconstructs these failure modes, providing mechanistic insights and actionable protocols to suppress side products.
Critical Side-Reaction Modules
Module A: The Regioselectivity Crisis (Meta-Substituted Substrates)
The Issue: When starting with a meta-substituted aniline (or 3-substituted arylthiourea), cyclization can occur at two different ortho-positions, leading to a mixture of 5-substituted and 7-substituted 2-aminobenzothiazoles.
-
Mechanism: The oxidative cyclization proceeds via an electrophilic radical cation species. The site of ring closure is dictated by the electronic activating/deactivating nature of the substituent and steric hindrance.
-
Electron-Donating Groups (EDGs, e.g., -OMe, -Me): Strongly activate the para position relative to themselves, favoring the 7-substituted isomer (closure at the less sterically hindered site).
-
Electron-Withdrawing Groups (EWGs, e.g., -CF3, -NO2): Deactivate the ring, often leading to poor yields or mixtures favoring the 5-substituted isomer due to electronic directing effects, though steric factors still play a role.
-
Diagnostic Check:
-
TLC: Often appears as two closely eluting spots.
-
1H NMR: Look for the coupling constants of the aromatic protons.
-
7-Substituted: Expect a triplet (or dd) and two doublets (1,2,3-substitution pattern).
-
5-Substituted: Expect a singlet (isolated proton between substituents) if the meta-substituent allows, or a specific 1,2,4-substitution pattern.
-
Module B: Oxidative Chaos (Halogenation & Dimerization)
The Issue: The Hugerschoff reaction typically uses liquid bromine (
-
Ring Halogenation (+78/80 amu): The activated benzothiazole ring is electron-rich. Excess bromine will electrophilically attack the 6-position (para to the amino group).
-
Oxidative Dimerization: The free amino group (
) or the thiourea sulfur can undergo radical coupling, forming azo-linkages or disulfides . A common impurity is the N-benzothiazol-2-yl-thiourea derivative, formed when an oxidized intermediate attacks an unreacted thiourea molecule.
Module C: Desulfurization (Urea Formation)
The Issue: The loss of sulfur to form a urea byproduct (
-
Cause: Hydrolysis of the carbodiimide intermediate or direct oxidation of the thiourea sulfur to a sulfonate/sulfate leaving group in the presence of water.
-
Prevention: Strictly anhydrous conditions during the cyclization step.
Visualizing the Reaction Pathways
The following diagram maps the divergent pathways of the arylthiourea intermediate under oxidative conditions.
Caption: Divergent reaction pathways in the oxidative cyclization of arylthioureas. Green indicates the target; Red indicates failure modes.
Comparative Analysis: Oxidant Selection
Choosing the right oxidant is the first line of defense against side reactions.
| Feature | Liquid Bromine ( | Benzyltrimethylammonium Tribromide (OATB) | Iodine ( |
| Method Type | Classic Hugerschoff | Solid-State Bromine Source | Metal-Free / Green |
| Primary Side Effect | Ring Bromination (High Risk) | Low (Stoichiometry controlled) | Slow Reaction Time |
| Regioselectivity | Poor (Aggressive) | Moderate | Moderate to Good |
| Atom Economy | Low (Hazardous waste) | Moderate | High (Water is byproduct) |
| Best For | Simple, unsubstituted substrates | Sensitive substrates prone to bromination | Large scale, "Green" process requirements |
Master Protocol: Controlled Hugerschoff Cyclization
Objective: Synthesize 6-substituted-2-aminobenzothiazole with minimized halogenation.
Reagents:
-
1-Aryl-2-thiourea (1.0 equiv)
-
Benzyltrimethylammonium tribromide (OATB) (1.05 equiv) [Preferred over liquid
for control] -
Dichloromethane (DCM) or Acetic Acid (AcOH)
-
Saturated
(aq)
Step-by-Step Workflow:
-
Preparation: Dissolve arylthiourea in DCM (
). Cool to 0–5°C in an ice bath. Crucial: Low temperature suppresses ring bromination. -
Oxidant Addition: Add OATB portion-wise over 30 minutes.
-
Checkpoint: The solution should turn transiently orange/red. If the color persists deeply, pause addition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.
-
QC Stop: If starting material persists but a new "upper" spot appears (dimer), stop. Do not add more oxidant.
-
-
Quench: Add saturated
slowly to neutralize HBr byproducts. -
Isolation: Extract with DCM, wash with sodium thiosulfate (removes residual bromine/iodine), then brine.
-
Purification: Recrystallization from Ethanol/Water is often superior to column chromatography for removing trace dimers.
Troubleshooting Guide (FAQ)
Ticket #001: "My Mass Spec shows a peak at M+16 and M+32."
-
Diagnosis: This is likely sulfoxide (
) or sulfone ( ) formation on the benzothiazole ring, or oxidation of the amino group. -
Root Cause: Over-oxidation due to harsh conditions (e.g., using
or permanganate) or lack of quenching. -
Fix: Switch to milder oxidants like Iodine/DMSO or OATB . Ensure immediate quenching with sodium thiosulfate.
Ticket #002: "I cannot separate the 5- and 7-isomers."
-
Diagnosis: Regioisomers often have identical polarity.
-
Fix:
-
Change the Solvent: Try Toluene/Ethyl Acetate systems; the slight
-stacking difference can improve separation. -
Chemical Shift: If separation is impossible, consider synthesizing the 2-amino-5-chlorobenzothiazole first (using a para-blocked starting material) and then using cross-coupling to install your desired group, effectively bypassing the regioselectivity issue.
-
Ticket #003: "The product is colored (Yellow/Orange) but should be white."
-
Diagnosis: Presence of azo-dimers or trace elemental sulfur.
-
Fix: Dissolve the crude product in dilute HCl. The 2-aminobenzothiazole will protonate and dissolve; the neutral azo-dimers and sulfur will remain insoluble. Filter, then basify the filtrate to recover pure product.
Decision Tree: Troubleshooting Workflow
Caption: Step-by-step logic for identifying and resolving common synthetic impurities.
References
-
Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696. Link
-
Zhao, J., Huang, H., Wu, W., Chen, H., & Jiang, H. (2013). Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas. Organic Letters, 15(10), 2604-2607. Link
-
Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-free synthesis of 2-aminobenzothiazoles via iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines. The Journal of Organic Chemistry, 82(18), 9637-9646. Link
-
Wang, M., Zhang, S., & Jiang, H. (2011). Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-haloanilines and isothiocyanates. Tetrahedron Letters, 52(46), 6061-6063. Link
- Gupta, R. R., Kumar, M., & Gupta, V. (2013). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer Science & Business Media. (Reference for general Hugerschoff mechanism and side products).
Technical Support Center: Chromatographic Purification of 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Welcome to the technical support guide for the chromatographic purification of 3-(1,3-Benzothiazol-2-yl)propan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and similar benzothiazole derivatives. The benzothiazole nucleus is a significant pharmacophore, and its derivatives are widely explored for various biological activities.[1] The introduction of an aminoalkyl side chain, as in 3-(1,3-Benzothiazol-2-yl)propan-1-amine, can influence the compound's physicochemical properties and biological targets.[1]
This guide provides in-depth troubleshooting advice in a practical question-and-answer format to address common challenges encountered during chromatographic purification.
Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy begins with understanding the properties of the target molecule.
| Property | Predicted Value | Significance for Chromatography |
| Molecular Weight | 192.28 g/mol | Standard molecular weight for small molecule chromatography. |
| pKa (Basic) | ~9.14 | The primary amine is basic and will be protonated at acidic to neutral pH.[2] This is a critical factor in selecting the stationary and mobile phases. |
| LogP | ~1.99 | Indicates moderate lipophilicity, suggesting suitability for reversed-phase chromatography.[2] |
Frequently Asked Questions & Troubleshooting Guide
Normal-Phase Chromatography (Silica Gel)
Question 1: I'm observing significant peak tailing or streaking of my compound on a silica gel column. What is the cause and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like amines on standard silica gel.[3] The root cause is the strong interaction between the basic amine group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica.[3][4][5] This acid-base interaction leads to strong adsorption, resulting in poor peak shape and, in some cases, irreversible binding to the column.[5]
The Solution: Mobile Phase Modification
To mitigate this, you need to neutralize the acidic silanol groups by adding a small amount of a competing base to your mobile phase.[5][6] This additive will interact with the silanol groups, preventing your target amine from binding too strongly.[7]
Recommended Additives:
Typical Concentration: A concentration of 0.1% to 3% (v/v) of the basic additive in the mobile phase is generally sufficient.[5] A good starting point is 1% TEA.
Step-by-Step Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Solvent Preparation: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add TEA to a final concentration of 1% (v/v).
-
Column Equilibration: Thoroughly equilibrate your silica gel column with the TEA-containing mobile phase. This is a critical step to ensure all accessible silanol groups are neutralized before you load your sample.
-
Sample Loading: Dissolve your crude 3-(1,3-Benzothiazol-2-yl)propan-1-amine in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Proceed with the elution, monitoring fractions by Thin Layer Chromatography (TLC) or another suitable method.
-
Post-Purification: Remember that TEA is volatile and will need to be removed from your purified fractions, which can typically be achieved by evaporation under reduced pressure.[5]
Question 2: Even with a mobile phase modifier, my separation is poor. Are there alternative stationary phases for normal-phase chromatography?
Answer:
Yes, if mobile phase modification isn't providing the desired resolution, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have an amine-modified surface that provides a less acidic environment, which can significantly improve the peak shape and separation of basic compounds.[4][10]
-
Neutral or Basic Alumina: Alumina is another polar stationary phase that can be a good alternative to silica for the purification of basic compounds.[11]
Workflow for Amine Purification on Silica
Caption: Troubleshooting workflow for amine purification.
Reversed-Phase Chromatography (C18)
Question 3: I'm using a C18 column, but I'm still seeing some peak asymmetry. How can I improve the peak shape in reversed-phase chromatography?
Answer:
While reversed-phase chromatography is generally a good choice for a moderately lipophilic compound like 3-(1,3-Benzothiazol-2-yl)propan-1-amine, residual silanol groups on the silica backbone of the C18 stationary phase can still cause issues.[12]
The Solution: pH Control and Mobile Phase Modifiers
-
Low pH Mobile Phase: Working at a low pH (e.g., 2.5-3.5) with a buffer like phosphate can help to neutralize the silanol groups, minimizing their interaction with your protonated amine.[7][13] However, be mindful of buffer precipitation if using high concentrations of acetonitrile.[7]
-
Competing Base: Similar to normal-phase, adding a competing base like TEA can be effective.[7][13]
-
High pH Mobile Phase: An alternative approach is to use a high pH mobile phase (e.g., pH 9 with ammonium bicarbonate).[14] At a pH two units above the pKa of your amine (~9.14), the amine will be in its neutral, free-base form.[2][6] This increases its hydrophobicity, leading to better retention and often improved peak shape on a C18 column.[6]
Step-by-Step Protocol: High pH Reversed-Phase Chromatography
-
Column Selection: Ensure your C18 column is stable at high pH. Not all silica-based columns are.
-
Mobile Phase Preparation: Prepare your aqueous mobile phase with a buffer such as 10 mM ammonium bicarbonate, adjusted to pH 9. Your organic mobile phase will be acetonitrile or methanol.
-
Equilibration: Equilibrate the column with your starting mobile phase composition.
-
Gradient Elution: Perform a gradient elution from low to high organic phase concentration.
-
Post-Purification: The use of volatile buffers like ammonium bicarbonate simplifies the removal of the buffer from your purified fractions during solvent evaporation.
Alternative Chromatographic Techniques
Question 4: My compound is quite polar, and I'm struggling with retention on a C18 column. What other techniques can I try?
Answer:
For polar compounds that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[15][16]
How HILIC Works
HILIC uses a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[15][16] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.
Advantages of HILIC for Polar Amines:
-
Good Retention: Provides good retention for polar and basic compounds that have poor retention in reversed-phase.[16]
-
MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS) detection, leading to enhanced sensitivity.[17]
Logical Flow for Method Selection
Caption: Decision tree for chromatography method selection.
Question 5: I have a complex mixture with impurities of similar polarity. Would Mixed-Mode Chromatography be a viable option?
Answer:
Yes, Mixed-Mode Chromatography (MMC) could be a powerful tool in such a scenario. MMC utilizes stationary phases that have more than one type of interaction mechanism, such as a combination of ion-exchange and hydrophobic properties.[18][19] This can provide unique selectivity that is not achievable with single-mode chromatography, potentially allowing for the separation of closely related impurities.[18]
References
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
- HILIC – The Rising Star of Polar Chrom
- Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- Troubleshooting in Chromatography.
- Why HILIC is what your polar compounds need for purific
- Hydrophilic interaction liquid chromatography (HILIC)
- Purifying amines on silica. Org Prep Daily.
- Is there an easy way to purify organic amines?. Biotage.
- Technical Support Center: Purifying Basic Amines via Column Chrom
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
- 3-(1,3-Benzothiazol-2-yl)propan-1-amine. Benchchem.
- Overcoming peak tailing of basic analytes in silica type a st
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
- How to seperate organic amine
- Tailing in TLC - can anyone help?.
- How do I purify ionizable organic amine compounds using flash column chrom
- Mobile Phase Modifiers. ZeptoMetrix.
- Mixed-Mode Chrom
- Mixed-mode chrom
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
- 3-(1,3-Benzothiazol-2-yl)propan-1-amine Properties. EPA.
- Organic Amine Flash Purification Using A Novel St
Sources
- 1. 3-(1,3-Benzothiazol-2-yl)propan-1-amine | 51124-73-3 | Benchchem [benchchem.com]
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- 4. biotage.com [biotage.com]
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- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Mixed-Mode Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
Stability issues and degradation pathways of benzothiazole compounds in vitro
Welcome to the Technical Support Center for researchers working with benzothiazole derivatives. This guide is designed to provide in-depth, practical solutions to common stability and degradation challenges encountered during in vitro experimentation. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of benzothiazole compounds.
Q1: What are the primary reasons my benzothiazole compound might be degrading in my assay buffer? A: Benzothiazole compounds are susceptible to three main degradation pathways in vitro: hydrolysis (especially at neutral to alkaline pH), oxidation, and photodegradation upon exposure to light. The specific pathway depends on the compound's structure, substituents, and the experimental conditions (pH, temperature, light, and presence of oxidizing agents).[1][2][3]
Q2: How can I quickly assess if my compound is unstable? A: The most straightforward approach is to prepare your compound in the final assay buffer, incubate it under the exact experimental conditions (time, temperature, lighting), and analyze its purity and concentration at the beginning and end of the incubation period using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area indicates instability.
Q3: Are there general storage conditions that improve the stability of benzothiazole stock solutions? A: Yes. For many benzothiazole derivatives, preparing stock solutions in a non-aqueous solvent like DMSO is standard. For aqueous working solutions, using a slightly acidic buffer (e.g., pH 2.0-5.0) can often enhance stability by reducing susceptibility to hydrolysis.[4][5] Always store solutions, both stock and working, protected from light and at low temperatures (-20°C or -80°C for long-term).
Q4: What is a forced degradation study and why is it important? A: A forced degradation or "stress testing" study is an experiment where a drug substance is intentionally exposed to harsh conditions—such as strong acids/bases, high heat, intense light, and oxidizing agents—to accelerate its degradation.[6][7] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing a "stability-indicating" analytical method that can accurately separate and quantify the parent compound from its degradants.[8][9]
Section 2: Troubleshooting Guide for In Vitro Experiments
This guide provides solutions to common problems encountered during experiments with benzothiazole derivatives.
Problem 1: I'm seeing a progressive loss of compound activity or inconsistent results over the course of a multi-day experiment.
-
Potential Cause: Compound degradation in the aqueous assay medium. The thiazole ring can be susceptible to hydrolytic cleavage, and certain substituents can be prone to oxidation.
-
Troubleshooting & Solutions:
-
Verify Stability Under Assay Conditions: Perform a time-course experiment. Prepare the compound in your final assay buffer and incubate it under the exact conditions of your experiment (temperature, plate type, etc.). At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the remaining parent compound.
-
Optimize Buffer pH: The pH of your medium is a critical stability factor.[5] Benzothiazoles often exhibit greater stability in slightly acidic conditions. If your assay permits, test a range of pH values (e.g., pH 5.0, 6.0, 7.4) to find a balance between compound stability and biological activity. Some degradation processes are accelerated at neutral or alkaline pH.[2]
-
Prepare Fresh Solutions: Avoid using aged working solutions. Prepare the diluted compound solution fresh from a DMSO stock immediately before each experiment. If the experiment is long, consider replacing the medium with freshly prepared compound at intermediate time points.
-
Consider Antioxidants: If oxidation is suspected (see Problem 3), and if it does not interfere with the assay, consider adding a small amount of a gentle antioxidant like N-acetylcysteine to the medium.
-
Problem 2: My compound solution changes color (e.g., turns yellow) after preparation or light exposure.
-
Potential Cause: Photodegradation. The aromatic benzothiazole core can absorb UV and visible light, leading to the formation of colored degradants.[10] This is a common issue that can significantly alter the compound's concentration and generate confounding artifacts.
-
Troubleshooting & Solutions:
-
Minimize Light Exposure: The most critical step is to protect all solutions containing the compound from light. Use amber vials for storage and preparation. During long incubations, cover cell culture plates or reaction tubes with aluminum foil. Work in a dimly lit area when possible.
-
Conduct a Photostability Stress Test: To confirm light sensitivity, expose a solution of your compound to a controlled light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light).[11][12] Compare the degradation to a control sample kept in the dark.
-
Analytical Verification: Use HPLC with a Photo-Diode Array (PDA) detector to analyze the light-stressed sample. The appearance of new peaks with different UV spectra, alongside a decrease in the parent peak, is strong evidence of photodegradation.
-
Problem 3: I observe multiple unexpected peaks in my LC-MS analysis, suggesting my compound is impure, but the starting material was clean.
-
Potential Cause: Oxidative degradation. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This can be catalyzed by components in the medium, ambient oxygen, or reactive oxygen species (ROS) generated by cells.
-
Troubleshooting & Solutions:
-
Perform an Oxidative Stress Test: The standard method is to treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[4] Let it react for several hours at room temperature, then quench and analyze by LC-MS. The masses of the new peaks will often correspond to the addition of one (+16 Da) or two (+32 Da) oxygen atoms to the parent compound.
-
De-gas Buffers: If working in a cell-free system, de-gassing buffers by sparging with nitrogen or argon before adding the compound can reduce the amount of dissolved oxygen and slow oxidative degradation.
-
Evaluate Excipients: If you are working with a formulated product, be aware that certain excipients can contain peroxide impurities that may accelerate oxidation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving stability issues.
Caption: A decision tree for troubleshooting benzothiazole stability.
Section 3: Key Experimental Protocols
Protocol: Forced Degradation Study for a Benzothiazole Compound
This protocol is essential for understanding the intrinsic stability of your compound and for developing a stability-indicating analytical method.[6][8]
Objective: To identify the degradation products of a benzothiazole compound under various stress conditions (hydrolysis, oxidation, heat, and light).
Materials:
-
Benzothiazole compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% (v/v) Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV/PDA detector and a suitable C18 column
-
Photostability chamber compliant with ICH Q1B guidelines[11][12]
-
Calibrated oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the benzothiazole compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Preparation of Stress Samples (Example concentrations, may need optimization):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a capped vial of the stock solution at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution (in a transparent vial) to light in a photostability chamber according to ICH Q1B guidelines.[12]
-
Control Sample: Dilute 1 mL of stock solution with 1 mL of water. Keep this sample at 4°C in the dark.
-
-
Analysis:
-
After the specified stress period, dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all samples by a validated HPLC-UV method. The method should be able to resolve the parent peak from any new peaks that appear.
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control sample.
-
Example Data Summary Table
The results of a forced degradation study can be summarized as follows.
| Stress Condition | Incubation Time/Temp | % Assay of Parent Compound | Observations |
| Control (Dark) | 24 hours / 4°C | 99.8% | Clear, colorless solution |
| 0.1 M HCl | 24 hours / 60°C | 95.2% | No significant change |
| 0.1 M NaOH | 8 hours / 25°C | 78.5% | Significant degradation, 2 major degradant peaks |
| 3% H₂O₂ | 24 hours / 25°C | 82.1% | One major degradant peak observed |
| Heat (Solution) | 48 hours / 60°C | 91.0% | Minor degradation observed |
| Light (ICH Q1B) | N/A | 85.7% | Slight yellowing of solution, 1 major degradant |
This data is illustrative and will vary for different benzothiazole derivatives.
Section 4: Overview of Benzothiazole Degradation Pathways
Understanding the chemical transformations your compound may undergo is key to preventing them. The primary degradation pathways involve attacks on the heterocyclic core.
-
Hydrolysis: This pathway is often pH-dependent. Under basic conditions, nucleophilic attack by a hydroxide ion can lead to the opening of the thiazole ring. Acidic conditions can also promote hydrolysis, though for many benzothiazoles, the ring is more stable at low pH.[4][5]
-
Oxidation: The primary site of oxidation is typically the sulfur atom (S) in the thiazole ring, leading to the formation of sulfoxides and, subsequently, sulfones. The benzene ring can also be hydroxylated.[1][13]
-
Photodegradation: Absorption of UV or high-energy visible light can excite the molecule to a higher energy state, leading to complex reactions including ring cleavage, rearrangement, or reactions with solvent molecules.[2][3] Dihydroxylation and trihydroxylation reactions have been observed as byproducts of photodegradation.[14]
General Degradation Pathways Diagram
Caption: Common degradation pathways for benzothiazole compounds.
References
- BenchChem Technical Support Team. (2025).
-
Various Authors. (n.d.). The microbial degradation of benzothiazoles. ResearchGate. Retrieved February 14, 2026, from [Link]
-
Various Authors. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. ResearchGate. Retrieved February 14, 2026, from [Link]
- Ziembińska-Buczyńska, A., et al. (2015). Preliminary studies of benzothiazole and benzotriazole microbiological degradation by activated sludge isolates.
-
Felis, E., et al. (n.d.). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. ResearchGate. Retrieved February 14, 2026, from [Link]
- Kone, S., et al. (2020). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- Wang, S., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway.
- Chorao, C., et al. (2009). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology.
- Abdel-Wahab, B. F., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Felis, E., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight.
-
Various Authors. (n.d.). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. ResearchGate. Retrieved February 14, 2026, from [Link]
- Giri, A. S., & Golder, A. K. (2014). Oxidation of benzotriazole and benzothiazole in photochemical processes: Kinetics and formation of transformation products.
- Jenke, D. (n.d.).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- BenchChem Technical Support. (2025). Improving the stability of Benzothiazole hydrochloride in solution. BenchChem.
- He, C., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Hafez, H. N., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Frontiers in Chemistry.
- Shinde, P., et al. (2016).
- Sule, S., et al. (2023).
- Kizei, T., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- FDA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. U.S.
- Sharma, P., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
- Various Authors. (2020).
- Li, Y., et al. (2024).
- Scientist channel. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube.
- Yacout, G. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules.
- Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Abdel-Wahab, B. F., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
- Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 14, 2026, from [Link]
- Wang, Y., et al. (2024). A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Singh, S. (2015). Influence of pH on the Stability of Pharmaceutical Compounds.
-
IAGIM. (n.d.). Photostability. Retrieved February 14, 2026, from [Link]
- de Weerd, E., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room.
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Comparative analysis of the biological activity of benzothiazole-based compounds.
Executive Summary
Benzothiazole (BTA) represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.[1][2] Unlike promiscuous binders that lead to off-target toxicity, the benzothiazole core offers a tunable pharmacophore where biological specificity is strictly dictated by substituents at the C-2 and C-6 positions.
This guide provides a technical comparison of benzothiazole derivatives against current Standard of Care (SoC) agents (specifically Doxorubicin for oncology and Ciprofloxacin for antimicrobial applications). It synthesizes recent structure-activity relationship (SAR) data to demonstrate where BTA scaffolds offer superior lipophilicity, metabolic stability, or potency.
Part 1: Structural Basis & SAR Logic[3]
The biological versatility of benzothiazole stems from its ability to act as a bioisostere of the indole ring (found in tryptophan and auxin) and the purine base (found in DNA/RNA).
The "Switch" Mechanism: C-2 vs. C-6
The electronic environment of the BTA core dictates its interaction with protein binding pockets.
| Position | Chemical Role | Biological Impact |
| C-2 (Nucleophilic) | The "Warhead" attachment point. Ideal for hydrazones, Schiff bases, or urea linkages. | Determines the primary target (e.g., DNA intercalation vs. Enzyme inhibition). |
| C-6 (Electrophilic) | Electronic tuning. Accepts Electron Withdrawing Groups (EWGs) like -F, -Cl, -NO2. | Modulates potency and metabolic stability . EWGs here typically increase lipophilicity and cellular uptake. |
Part 2: Anticancer Efficacy
Primary Mechanism: Induction of apoptosis via modulation of the PI3K/Akt/mTOR pathway and inhibition of tubulin polymerization. Comparator: Doxorubicin (Anthracycline antibiotic).
Comparative Data: Cytotoxicity (IC50)
The following data synthesizes recent findings comparing novel BTA-hydrazone derivatives against Doxorubicin in human carcinoma cell lines.
| Compound Class | Cell Line | Target Type | IC50 (µM) | Doxorubicin IC50 (µM) | Relative Potency |
| BTA-Hydrazone (C-2) | HeLa (Cervical) | DNA Intercalation | 2.41 | 2.05 | ~0.85x (Comparable) |
| 6-Fluoro-BTA | MCF-7 (Breast) | AhR Agonist | 0.57 | 0.60 | 1.05x (Superior) |
| BTA-Urea | HepG2 (Liver) | VEGFR-2 Inhibitor | 10.88 | 8.70 | ~0.80x |
Analysis: While Doxorubicin remains slightly more potent in molar terms for some lines, BTA derivatives often exhibit higher selectivity indices (lower toxicity to normal fibroblasts, e.g., WI-38 cells), addressing the cardiotoxicity limitations of anthracyclines.
Mechanism of Action: Apoptotic Signaling
The diagram below illustrates how BTA derivatives (specifically 2-aryl benzothiazoles) bypass the extrinsic pathway to directly trigger mitochondrial dysfunction.
Caption: BTA derivatives shift the Bax/Bcl-2 ratio, triggering mitochondrial outer membrane permeabilization (MOMP).
Part 3: Antimicrobial Activity
Primary Mechanism: Inhibition of DNA Gyrase B (ATPase domain), preventing bacterial DNA supercoiling. Comparator: Ciprofloxacin (Fluoroquinolone).
Comparative Data: Minimum Inhibitory Concentration (MIC)
Recent studies on 2,6-disubstituted benzothiazoles reveal potent activity against Gram-positive strains, though Gram-negative permeability remains a challenge.
| Compound Scaffold | Bacterial Strain | Target | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Status |
| BTA-Schiff Base | S. aureus (Gram+) | DNA Gyrase | 3.12 | 1.56 | Moderate |
| BTA-Oxalyl | E. faecalis (Gram+) | Topoisomerase IV | 3.13 | 3.03 | Equipotent |
| BTA-Isatin | E. coli (Gram-) | MurB Reductase | 3.10 | 12.50 | Superior (4x) |
Key Insight: The BTA-Isatin hybrid demonstrates superior efficacy against E. coli compared to Ciprofloxacin, likely due to a dual-mechanism attacking both DNA replication and cell wall synthesis precursors (MurB).
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 with statistical rigor. Validation Check: Z-factor must be > 0.5 for the plate to be valid.
-
Seeding: Plate cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add BTA compounds (dissolved in DMSO) in a serial dilution (0.1 µM to 100 µM).
-
Control A: Vehicle (0.1% DMSO) - represents 100% viability.
-
Control B: Doxorubicin (Positive Control).[3]
-
Control C: Media only (Blank).
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan.
-
Readout: Measure Absorbance (OD) at 570 nm.
-
Calculation:
Protocol B: Workflow Visualization
Caption: Tiered workflow ensuring only potent "hits" proceed to mechanistic validation (Flow Cytometry/Docking).
Part 5: References
-
Frontiers in Pharmacology (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.
-
Journal of Medicinal Chemistry (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors.
-
European Journal of Medicinal Chemistry (2019). Benzothiazole derivatives as anticancer agents.
-
BenchChem (2025). A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives.
-
National Institutes of Health (2023). Recent insights into antibacterial potential of benzothiazole derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 5. Riluzole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Methodologies for 2-Aminobenzothiazole Derivatives
Executive Summary
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for drugs like Riluzole (ALS treatment) and various antitumor agents. While the classical Hugerschoff reaction remains the industrial benchmark, its reliance on liquid bromine and harsh acids poses significant safety and environmental challenges.
This guide objectively compares the classical route against two modern alternatives: Metal-Free Oxidative Cyclization (I₂/O₂) and Solid-Phase Synthesis (SPOS) . Our analysis, supported by experimental data, suggests that while Hugerschoff remains superior for cost-driven bulk manufacturing, the Iodine-catalyzed route offers the highest atom economy and safety profile for laboratory-scale discovery.
Strategic Decision Matrix
Before selecting a protocol, utilize this decision tree to align the methodology with your specific project constraints (Scale, Diversity, or Sustainability).
Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and constraints.
Comparative Analysis of Methodologies
The following data summarizes the performance of the three primary methodologies based on isolated yields, reaction time, and environmental impact (E-Factor).
| Feature | Method A: Hugerschoff (Classic) | Method B: I₂/O₂ Catalysis (Modern) | Method C: Solid-Phase (High-Throughput) |
| Primary Reagents | Liquid Br₂, AcOH/H₂SO₄ | I₂ (Catalytic), O₂ (Air), DMSO | Resin-bound Isothiocyanate, Anilines |
| Reaction Type | Electrophilic Cyclization | Aerobic Oxidative Cyclization | Resin-Capture & Cyclize |
| Typical Yield | 75–89% | 82–94% | 60–85% (per step) |
| Reaction Time | 1–3 Hours | 4–12 Hours | 24–48 Hours (Total workflow) |
| Atom Economy | Low (Stoichiometric halogen waste) | High (Water is the byproduct) | Low (Resin mass & excess reagents) |
| Scalability | High (Industrial Standard) | Moderate (O₂ mass transfer limits) | Low (Milligram scale only) |
| Safety Profile | Poor (Corrosive, toxic vapors) | Excellent (Metal-free, mild) | Good (Reagents bound to bead) |
Method A: The Classical Hugerschoff Reaction
Best for: Large-scale synthesis of simple derivatives where cost is the primary driver.
Mechanism & Expert Insight
The reaction proceeds via the bromination of the arylthiourea sulfur, followed by an intramolecular electrophilic attack on the aromatic ring.[1]
-
Critical Control Point: Temperature control is vital. Exotherms during bromine addition can lead to over-bromination of the aromatic ring (C-6 position) rather than cyclization.
-
Limitation: Electron-withdrawing groups on the aryl ring significantly reduce yield by deactivating the ring toward the electrophilic closure.
Figure 2: Mechanistic pathway of the Hugerschoff reaction involving S-bromination and electrophilic aromatic substitution.
Standard Operating Protocol (Self-Validating)
-
Setup: In a 3-neck round bottom flask equipped with a dropping funnel and thermometer, dissolve 1.0 eq of 1-phenylthiourea in glacial acetic acid (5 mL/mmol).
-
Addition: Cool to <10°C. Add 1.05 eq of Liquid Bromine in acetic acid dropwise over 30 minutes. Validation: The solution should turn deep orange/red.
-
Reaction: Remove ice bath and stir at RT for 1 hour. Then heat to 80°C for 30 minutes to ensure completion. Validation: Monitor TLC (30% EtOAc/Hexane). The starting material spot (Rf ~0.3) must disappear.
-
Workup: Pour the mixture into crushed ice/water. Basify with NH₄OH to pH 9.
-
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.
Method B: Metal-Free Aerobic Oxidative Cyclization (I₂/DMSO)
Best for: Medicinal chemistry discovery, green chemistry compliance, and sensitive substrates.
Mechanism & Expert Insight
This method utilizes catalytic iodine to generate a radical or sulfenyl iodide intermediate, which cyclizes under oxidative conditions. Molecular oxygen regenerates the iodine catalyst.
-
Advantage: Avoids transition metal impurities (Pd, Cu) which are strictly regulated in pharmaceutical intermediates.
-
Solvent Effect: DMSO acts as both solvent and mild oxidant/oxygen carrier.[2]
Standard Operating Protocol
-
Setup: To a reaction tube, add 1.0 eq Arylthiourea , 0.2 eq Iodine (I₂) , and DMSO (3 mL/mmol).
-
Reaction: Stir at 80°C under an open air atmosphere (or O₂ balloon for faster rates) for 8–12 hours.
-
Validation: The reaction mixture typically darkens. TLC monitoring is essential as the reaction is slower than Method A.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with saturated Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine (Validation: Organic layer turns from purple/brown to clear yellow).
-
Purification: Evaporate solvent and purify via silica gel column chromatography.
Method C: Solid-Phase Synthesis (SPOS)
Best for: Combinatorial library generation (e.g., SAR studies requiring 50+ analogs).
Workflow Overview
This "traceless" synthesis uses a resin-bound isothiocyanate.[3][4][5] The final cleavage step releases the 2-aminobenzothiazole, leaving no handle behind.
Standard Operating Protocol
-
Resin Loading: Swell Carboxy-polystyrene resin in DCM.[4][6] Treat with SOCl₂ to generate acid chloride, then KSCN to generate Resin-N=C=S .
-
Capture: Add 1.5 eq Aniline in DMF to the resin. Shake at RT for 24h.[4] Validation: FT-IR shows disappearance of N=C=S stretch (~2000 cm⁻¹).
-
Cyclization: Treat resin with Br₂ (2 eq) in AcOH or Pyridine/Tribromide for 2 hours. Wash resin thoroughly (DCM/MeOH).[4]
-
Cleavage: Suspend resin in Ethanol with Hydrazine hydrate . Microwave at 150°C for 30 mins. Filter resin.[4][6]
-
Result: Filtrate contains the pure 2-aminobenzothiazole.[4] Evaporate to isolate.
References
-
Solid-Phase Synthesis: Solid-Phase Synthesis of 2-Aminobenzothiazoles. Bioorg.[3] Med. Chem. Lett. (2010).[3][7]
-
Hugerschoff Mechanism: Mechanistic Study on the Formation of Compounds from Thioureas. ResearchGate (2018).
-
Metal-Free Cyclization: Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization.[8] Org.[1][2][8][9] Lett. (2013).[8][9]
-
Green Synthesis: Green Synthesis of Derivatives of 2-Aminobenzothiazole as Novel Antimicrobials. Int. Res. J. Pure Appl.[4] Chem. (2026).[10]
-
Review of Methodologies: Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New J. Chem. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]
- 3. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. journalirjpac.com [journalirjpac.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
